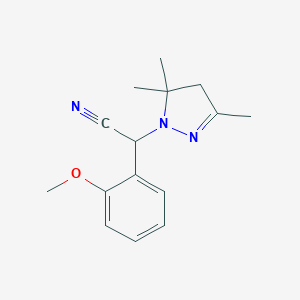
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as MTDP, and it has shown promising results in various studies, which have highlighted its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. MTDP has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that eliminates damaged or abnormal cells from the body.
Biochemical and Physiological Effects
MTDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MTDP has also been shown to modulate the expression of various genes involved in inflammation and cell survival, including nuclear factor-kappa B (NF-κB) and B-cell lymphoma 2 (Bcl-2).
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for lab experiments. It is readily available in high purity and yield, making it easy to obtain for scientific research. MTDP has also been shown to exhibit potent activity against a wide range of cancer cell lines, making it a potential therapeutic agent for the treatment of various types of cancer. However, MTDP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on MTDP. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential. Another direction is to optimize the synthesis method for MTDP to improve its yield and purity. Additionally, more research is needed to determine the optimal dosage and administration of MTDP for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of MTDP as a therapeutic agent for the treatment of cancer and other inflammatory diseases.
Synthesemethoden
The synthesis of MTDP involves the reaction of 2-methoxybenzaldehyde with 3,5,5-trimethyl-1H-pyrazole-1-acetonitrile in the presence of a base catalyst. The resulting product is MTDP, which is obtained in high yield and purity. This synthesis method has been optimized to produce MTDP on a large scale, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
MTDP has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. MTDP has also demonstrated potent anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
(2-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C15H19N3O/c1-11-9-15(2,3)18(17-11)13(10-16)12-7-5-6-8-14(12)19-4/h5-8,13H,9H2,1-4H3 |
InChI-Schlüssel |
WKJVFQJERHONSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)